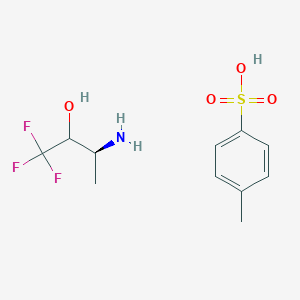![molecular formula C13H10F3NO4 B6302070 Methyl 5-methoxy-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate CAS No. 1357624-87-3](/img/structure/B6302070.png)
Methyl 5-methoxy-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-methoxy-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate (M5M2TPC) is a novel compound with a wide range of potential applications in the scientific research field. It is a synthetic compound with a unique structure, which is composed of a five-membered ring containing a methoxy group and a trifluoromethylphenyl group. This compound has several advantages, such as its low toxicity, high solubility, and strong reactivity. It has been used in various scientific research applications, such as the synthesis of other compounds, the study of biochemical and physiological effects, and the development of new drugs. In
Scientific Research Applications
Methyl 5-methoxy-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate has been widely used in scientific research applications. It has been used as a starting material for the synthesis of other compounds, such as 5-methoxy-2-[3-(trifluoromethyl)phenyl]-1H-indole-4-carboxylic acid, which is a potential drug candidate. It has also been used in the study of the biochemical and physiological effects of compounds, such as the effects of drugs on the body. In addition, it has been used in the development of new drugs and in the development of new methods for drug delivery.
Mechanism of Action
Methyl 5-methoxy-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate is believed to act on the body by binding to specific receptors in the body, such as the serotonin receptor. This binding can cause changes in the body, such as changes in the levels of neurotransmitters, hormones, and other molecules. The exact mechanism of action of Methyl 5-methoxy-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate is still under investigation.
Biochemical and Physiological Effects
Methyl 5-methoxy-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate has been found to have a number of biochemical and physiological effects. It has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter in the brain. It has also been shown to have an anti-inflammatory effect, as well as an effect on serotonin and dopamine levels in the brain.
Advantages and Limitations for Lab Experiments
Methyl 5-methoxy-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate has several advantages for use in lab experiments. It is a relatively low-toxicity compound, with a low toxicity rating. It is also highly soluble in water, making it easy to use in experiments. In addition, it has a strong reactivity, making it useful for synthesizing other compounds. However, there are some limitations to its use in experiments. For example, it can be difficult to obtain in large quantities, and it is expensive to purchase.
Future Directions
There are a number of potential future directions for the use of Methyl 5-methoxy-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate. One potential direction is the development of new drugs based on this compound. Another potential direction is the development of new methods for drug delivery, such as transdermal patches or inhalers. Additionally, further research could be conducted into the biochemical and physiological effects of Methyl 5-methoxy-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate, as well as its mechanism of action. Finally, further research could be conducted into the synthesis of other compounds based on Methyl 5-methoxy-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate.
Synthesis Methods
Methyl 5-methoxy-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate can be synthesized by a process known as the Knoevenagel condensation. This is a reaction between aldehydes and active methylene compounds, such as malononitrile, to form a β-dicarbonyl compound. In the case of Methyl 5-methoxy-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate, the reaction of 2-methyl-5-methoxy-3-(trifluoromethyl)phenylacetaldehyde and malononitrile yields the desired compound. The reaction is carried out in the presence of an acid catalyst, such as p-toluenesulfonic acid, and at a temperature of 100-110 °C.
properties
IUPAC Name |
methyl 5-methoxy-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO4/c1-19-11(18)9-12(20-2)21-10(17-9)7-4-3-5-8(6-7)13(14,15)16/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFLSPYDRDXEJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(O1)C2=CC(=CC=C2)C(F)(F)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-methoxy-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3,5-Dinitro-2-[bis(t-butyl)-4-hydroxyphenyl]benzotrifluoride](/img/structure/B6302020.png)


![[2,2-Difluoro-1,3-dioxolo[4,5-f]benzothiazol-7-yl]-N-methylamine](/img/structure/B6302042.png)





